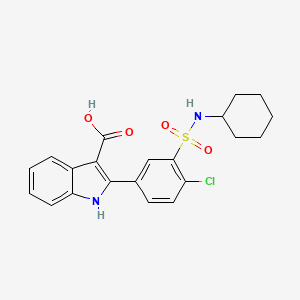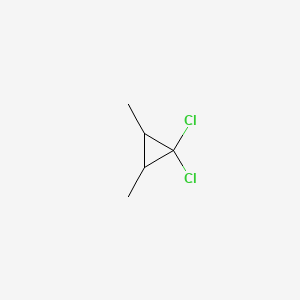
2H-Pyran-2-amine,tetrahydro-,(2R)-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) is a chemical compound with the molecular formula C5H11NO It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom The compound is characterized by the presence of an amine group attached to the second carbon of the tetrahydropyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) typically involves the reduction of pyran derivatives followed by amination. One common method is the catalytic hydrogenation of 2H-pyran-2-one to form tetrahydropyran, which is then reacted with ammonia or an amine under suitable conditions to yield the desired product. The reaction conditions often include the use of a catalyst such as palladium on carbon and hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods
Industrial production of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for amination can enhance the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylamines.
Reduction: It can be further reduced to form saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylamines.
Reduction: Formation of saturated amines.
Substitution: Formation of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential role in biological systems and as a building block for bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2H-Pyran-2-amine, tetrahydro-N-methyl-
- 2H-Pyran-2-amine, tetrahydro-N,N-dimethyl-
Uniqueness
2H-Pyran-2-amine, tetrahydro-, (2R)-(9CI) is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Compared to its methylated derivatives, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C5H12ClNO |
|---|---|
Molekulargewicht |
137.61 g/mol |
IUPAC-Name |
(2S)-oxan-2-amine;hydrochloride |
InChI |
InChI=1S/C5H11NO.ClH/c6-5-3-1-2-4-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1 |
InChI-Schlüssel |
ACFJLJIKQOJXQM-JEDNCBNOSA-N |
Isomerische SMILES |
C1CCO[C@@H](C1)N.Cl |
Kanonische SMILES |
C1CCOC(C1)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


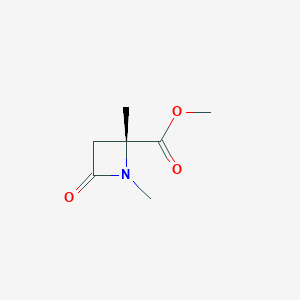
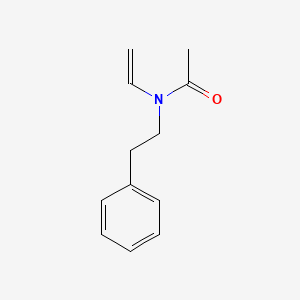
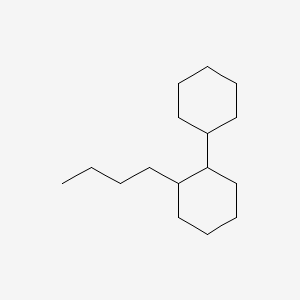

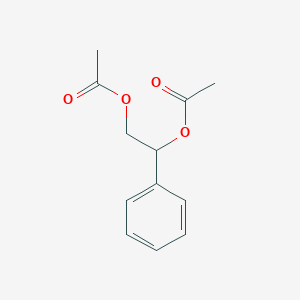
![N-Methyl-2-[(5-nitro-3-pyridinyl)oxy]ethanamine](/img/structure/B13796777.png)
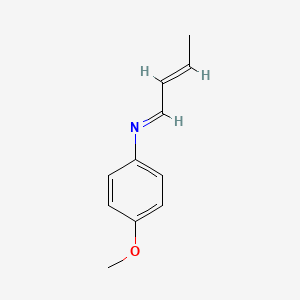
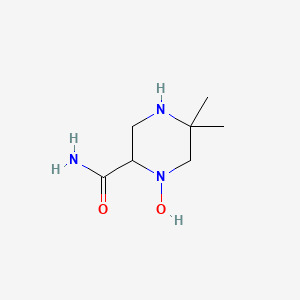
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
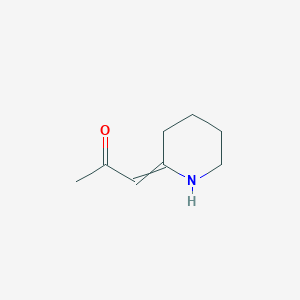
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
